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Compound of Interest

Compound Name: Antibacterial agent 103

Cat. No.: B15140948

A deep dive into the discovery, mechanism of action, and clinical development of NXL103,
AB103, and FA103, three disparate agents unified by a common numerical designation in
scientific literature. This technical guide offers researchers, scientists, and drug development
professionals a comprehensive overview of these distinct therapeutic candidates, presenting
key quantitative data, detailed experimental protocols, and visual representations of their
biological pathways and experimental workflows.

The designation "Antibacterial agent 103" does not refer to a single entity but has been used
in scientific literature to describe at least three different investigational drugs: NXL103, a
streptogramin antibiotic; AB103, a CD28 antagonist peptide for sepsis; and FA103, a novel
difluoroquinolone. This guide will elucidate the individual discovery and development history of
each of these agents.

NXL103: An Oral Streptogramin for Resistant Gram-
Positive Infections

NXL103 is an oral streptogramin antibiotic developed by Novexel. It is a combination of two
synergistic components: linopristin (a streptogramin B) and flopristin (a streptogramin A).[1]
This combination is designed to overcome resistance to other classes of antibiotics.

Discovery and Development History
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The development of NXL103 was driven by the need for new oral antibiotics effective against

multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus

aureus (MRSA). Streptogramins, a class of antibiotics that inhibit bacterial protein synthesis,

offered a promising avenue. NXL103 entered Phase Il clinical trials to evaluate its efficacy and

safety in treating community-acquired pneumonia (CAP) and acute bacterial skin and skin

structure infections (ABSSSI).

Quantitative Data

Table 1: Clinical Efficacy of NXL103 in Community-Acquired Pneumonia (Phase II)

Treatment Group Dosage Clinical Response Rate
NXL103 500 mg twice daily 91.4%
NXL103 600 mg twice daily 94.7%
Amoxicillin 1000 mg three times daily 88.5%

Table 2: Design of Phase Il Clinical Trial of NXL103 in ABSSSI (NCT00949130)

Parameter Details
N Acute Bacterial Skin and Skin Structure
Condition )
Infections (ABSSSI)
Intervention NXL103 (500 mg twice daily)
Comparator Linezolid (600 mg twice daily)
Enroliment 180 patients (120 NXL103, 60 Linezolid)

Primary Endpoint

Clinical outcome at the Test of Cure (TOC) visit

(7 days post-therapy)

Treatment Duration

10 to 14 days

Mechanism of Action
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NXL103's two components, linopristin and flopristin, act synergistically to inhibit bacterial
protein synthesis by binding to the 50S ribosomal subunit. This dual-binding mechanism makes
it difficult for bacteria to develop resistance.[1]
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Figure 1: Synergistic inhibition of the bacterial 50S ribosomal subunit by NXL103 components.

Experimental Protocols

In Vitro Synergy Testing (Checkerboard Assay):

A checkerboard microdilution assay is used to assess the synergistic activity of linopristin and
flopristin.

o Preparation of Antibiotics: Stock solutions of linopristin and flopristin are prepared and
serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

o Plate Setup: A 96-well microtiter plate is prepared with dilutions of linopristin along the x-axis
and dilutions of flopristin along the y-axis, creating a matrix of concentration combinations.
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 Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S.
aureus) to a final concentration of approximately 5 x 10"5 CFU/mL.

 Incubation: The plate is incubated at 35-37°C for 18-24 hours.

e Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in
combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated
to determine synergy (FICI < 0.5), additivity (0.5 < FICI < 4), or antagonism (FICI > 4).

AB103: A Modulator of the Immune Response in
Sepsis

AB103 is a novel CD28 antagonist peptide developed by Atox Bio for the treatment of severe
infections and sepsis. Unlike traditional antibiotics, AB103 modulates the host's immune
response to infection.[2]

Discovery and Development History

The development of AB103 stemmed from research into the role of the T-cell co-stimulatory
molecule CD28 in the hyper-inflammatory response characteristic of sepsis. By antagonizing
CD28 signaling, AB103 aims to dampen the excessive inflammatory cascade without
compromising the ability to clear the pathogen.[2] AB103 has undergone Phase I, Il, and Il
clinical trials for necrotizing soft tissue infections (NSTI), a severe form of sepsis.[3][4]

Quantitative Data

Table 3: Efficacy of AB103 in a Murine Sepsis Model (Cecal Ligation and Puncture)[2]

Administration Time (post-

Treatment Group Survival Rate
CLP)

AB103 (5 mg/kg) 12 hours 100%

AB103 (5 mg/kg) 24 hours 62.2%

Moxifloxacin alone 12 hours 25%

Table 4: Key Outcomes of the Phase 11l ACCUTE Trial of AB103 in NSTI (NCT02469857)[4]
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AB103
Outcome . Placebo p-value
(Reltecimod)
28-day Mortality
15% 15% -
(mITT)
NICCE Success
48.6% 39.9% 0.135
(mITT)
NICCE Success (PP) 54.3% 40.3% 0.021
Resolution of Organ
_ 65.1% 52.6% 0.041
Dysfunction (mITT)
Resolution of Organ
70.9% 53.4% 0.005

Dysfunction (PP)

mITT: modified Intent-
to-Treat; PP: Per-
Protocol; NICCE:
Necrotizing Infection
Clinical Composite

Endpoint

Mechanism of Action

AB103 acts by modulating the CD28 signaling pathway in T-cells. By antagonizing the CD28

receptor, it reduces the production of pro-inflammatory cytokines, thereby mitigating the

systemic inflammatory response syndrome (SIRS) associated with sepsis.[2]
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Figure 2: AB103 modulates T-cell activation by antagonizing the CD28 co-stimulatory signal.
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Experimental Protocols

Cecal Ligation and Puncture (CLP) Model of Sepsis:

The CLP model is a widely used animal model that mimics human polymicrobial sepsis.

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is
ligated below the ileocecal valve.

Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge to
induce sepsis. The severity of sepsis can be modulated by the needle size and the number
of punctures.

Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed
in layers.

Fluid Resuscitation and Analgesia: Post-operative fluid resuscitation and analgesia are
administered.

Monitoring: Animals are monitored for signs of sepsis and survival over a defined period.

Measurement of Cytokine Levels (ELISA):

Sample Collection: Blood or peritoneal lavage fluid is collected from septic animals.

ELISA Plate Coating: A 96-well plate is coated with a capture antibody specific for the
cytokine of interest (e.g., TNF-q, IL-6).

Blocking: The plate is blocked to prevent non-specific binding.

Sample and Standard Incubation: Samples and a standard curve of known cytokine
concentrations are added to the plate and incubated.

Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated
streptavidin.
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e Substrate Addition and Reading: A substrate is added to produce a colorimetric reaction, and
the absorbance is read using a plate reader. Cytokine concentrations in the samples are
determined by comparison to the standard curve.

FA103: A Novel Difluoroquinolone with Broad-
Spectrum Activity

FA103 is a new difluoroquinolone with a perhydrodiazepinone moiety at the C-7 position.[5] It
has demonstrated in vitro activity against a range of Gram-positive and Gram-negative
bacteria.

Discovery and Development History

The discovery of FA103 is part of the ongoing effort to develop new quinolone antibiotics with
improved activity, particularly against Gram-positive bacteria, and to overcome resistance to
existing quinolones. The synthesis of FA103, with its unique seven-membered ring at the C-7
position, represents a novel structural modification in this class of antibiotics.[5]

Quantitative Data

Table 5: In Vitro Activity (MIC, ng/mL) of FA103 and Comparator Quinolones[5]
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Organism FA103

Ofloxacin

Norfloxacin Sparfloxacin

Staphylococcus
aureus 209P

0.39

0.78

0.1

Staphylococcus
epidermidis 0.1
IFO12993

0.39

0.78

0.1

Bacillus subtilis
ATCC6633

0.05

0.39

0.78

0.1

Escherichia coli
NIHJ

<0.025

0.1

0.2

0.05

Klebsiella
pneumoniae <0.025
PCl602

0.2

0.39

0.1

Pseudomonas
aeruginosa 0.39
IFO3445

1.56

1.56

0.78

Mechanism of Action

Like other quinolones, FA103 is presumed to exert its antibacterial effect by inhibiting bacterial

DNA gyrase (topoisomerase Il) and topoisomerase |IV. These enzymes are essential for DNA

replication, transcription, and repair. By inhibiting these enzymes, FA103 leads to bacterial cell

death.
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Figure 3: Proposed mechanism of action of FA103 via inhibition of bacterial topoisomerases.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b15140948?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

General Synthesis of 5-amino-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid
derivatives:

The synthesis of FA103 involves a multi-step process, likely starting from a substituted aniline
and involving the construction of the quinolone core followed by the addition of the
perhydrodiazepinone side chain. A general approach for similar compounds is as follows:

o Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate.

e Cyclization: Thermal cyclization of the resulting intermediate to form the quinolone ring
system.

« Esterification and N-alkylation: Introduction of the cyclopropyl group at the N-1 position.

e Nucleophilic Substitution: Reaction with the appropriate perhydrodiazepinone to introduce
the C-7 side chain.

» Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

o Preparation of Antibiotic Dilutions: A serial two-fold dilution of FA103 is prepared in a 96-well
microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

 Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity
equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum
concentration of approximately 5 x 10"5 CFU/mL in each well.

 Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

 Incubation: The plate is incubated at 35-37°C for 16-20 hours.

o MIC Determination: The MIC is read as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ClinicalTrials.gov [clinicaltrials.gov]

2. ClinicalTrials.gov [clinicaltrials.gov]

3. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI):
Results of a Multicenter, Phase 3 Randomized Controlled Trial of Reltecimod (AB 103) -
PubMed [pubmed.ncbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

» 5. In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-
perhydrodiazepinone - PubMed [pubmed.ncbi.nlm.nih.gov]
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[https://www.benchchem.com/product/b15140948#antibacterial-agent-103-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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